1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

Catalog No.
S2777922
CAS No.
134130-31-7
M.F
C9H4BrF7O
M. Wt
341.023
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoro...

CAS Number

134130-31-7

Product Name

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

Molecular Formula

C9H4BrF7O

Molecular Weight

341.023

InChI

InChI=1S/C9H4BrF7O/c10-8(14,15)9(16,17)18-6-3-1-2-5(4-6)7(11,12)13/h1-4H

InChI Key

PTRJMHVKLNYXGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(F)(F)F

Solubility

not available

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is an organic compound belonging to the class of aromatic ethers. Information on its origin and specific significance in scientific research is currently limited.


Molecular Structure Analysis

The compound features a central benzene ring with a bromine (Br) atom at position 3 and a trifluoromethyl (CF3) group at position 1. Attached to the benzene ring at position 1 is a 2-bromo-1,1,2,2-tetrafluoroethoxy group (OCH2CF2Br). This group consists of an ether linkage (C-O-C) connecting a difluoro-bromoethyl chain (CF2CF2Br) to the oxygen atom.


Chemical Reactions Analysis

  • Substitution reactions: The bromine atom (Br) and trifluoromethyl group (CF3) are electron-withdrawing substituents, potentially making the benzene ring susceptible to nucleophilic aromatic substitution reactions.
  • Ether cleavage: The ether linkage (C-O-C) might be susceptible to cleavage under acidic or basic conditions.

Without specific experimental data, providing balanced chemical equations for these reactions is not possible.

  • Bromine is a moderate irritant and can cause skin and respiratory tract irritation upon exposure [].
  • Fluorine compounds can be corrosive and may react violently with some substances [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other fluorinated compounds.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to specific positions on the aromatic ring, facilitating targeted synthesis.
  • Reactions with Grignard Reagents: The presence of the ether group may allow for reactions with Grignard reagents, leading to further functionalization of the benzene ring.

While specific biological activity data for 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is limited, compounds with similar structures often exhibit interesting biological properties. Fluorinated compounds are known for their stability and lipophilicity, which can enhance membrane permeability and bioactivity. Preliminary studies suggest that fluorinated aromatic compounds may have applications in drug discovery due to their ability to modulate biological targets effectively.

The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene can be achieved through various methods:

  • Halogenation: Starting from 3-(trifluoromethyl)phenol, bromination can introduce the bromine atom at the desired position.
  • Fluorination: Utilizing fluorinating agents like sulfur tetrafluoride or other fluorinating reagents can add fluorine atoms to the compound.
  • Ether Formation: Reaction of the resulting brominated compound with tetrafluoroethanol under acidic conditions can yield the final ether product.

The unique properties of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene make it suitable for various applications:

  • Pharmaceuticals: Its structural characteristics may lend themselves to drug development and optimization.
  • Material Science: The compound's stability could be advantageous in creating advanced materials with specific thermal or chemical resistance.
  • Agricultural Chemicals: Similar compounds are often explored as agrochemicals due to their effectiveness against pests and diseases.

Interaction studies involving 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene could focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules could provide insights into its potential therapeutic uses.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems can help predict its behavior and efficacy as a drug candidate.

Several compounds share structural similarities with 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-1,3,5-tris(trifluoromethyl)benzeneMultiple trifluoromethyl groupsHigh lipophilicity; used in advanced material synthesis
(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzeneSimilar ether structure without trifluoromethylLess complex; may have different reactivity patterns
4-TrifluoromethylphenolTrifluoromethyl group on phenolic structureCommonly used in pharmaceuticals; simpler structure

These comparisons highlight the uniqueness of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene due to its combination of bromine and multiple fluorine substituents along with an ether functional group. This distinct combination enhances its potential utility in various fields such as pharmaceuticals and materials science.

XLogP3

5.1

Dates

Modify: 2023-08-17

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